molecular formula C25H22N2O6 B2482690 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-92-9

4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2482690
CAS RN: 618876-92-9
M. Wt: 446.459
InChI Key: DMWMDRNNKHBSMO-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex structure and diverse chemical and physical properties. These substances often play a crucial role in pharmaceutical research and development due to their potential biological activities.

Synthesis Analysis

The synthesis of complex organic molecules like this often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, Dey et al. (2003) explored the synthesis of related pyrrole derivatives through base-catalyzed condensation processes, highlighting the intricate steps involved in creating such structures (Dey, Dey, Mallik, & Dahlenburg, 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography and spectroscopic methods, including IR, NMR, and mass spectrometry. For instance, Inkaya et al. (2012) provided a detailed analysis of the molecular geometry, vibrational frequencies, and chemical shift values of a similar compound, highlighting the importance of these techniques in understanding compound structures (Inkaya, Dinçer, Korkusuz, & Yıldırım, 2012).

Chemical Reactions and Properties

Compounds of this nature often undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-closure reactions, which significantly affect their chemical properties. Ablajan and Xiamuxi (2011) discussed the synthesis of isoxazol-5-ones through multi-component reactions, demonstrating the compound's reactivity and potential for creating diverse derivatives (Ablajan & Xiamuxi, 2011).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Zhu, Shen, and Tang (2008) reported on the polymorphism of a related compound, showing how crystal structure can influence physical properties (Zhu, Shen, & Tang, 2008).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards various reagents are key to determining a compound's utility in chemical synthesis and potential applications. Research by Mahata et al. (2003) on the synthesis of heterocycles with aldehyde functionality provides insight into the chemical behavior and versatility of similar compounds (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A study synthesized functionalized pyrazole scaffolds related to the compound . These compounds exhibited antimicrobial and antioxidant activities, with some demonstrating significant efficacy (Rangaswamy et al., 2017).

Structural Analysis

  • Research on the molecular and crystal structures of related compounds, including benzoyl and methoxyphenyl substituents, provides insight into their properties. Such studies contribute to understanding the chemical behavior and potential applications of these compounds (Dey et al., 2003).

Synthesis Techniques

  • Palladium-catalyzed coupling reactions were explored for the synthesis of isoxazoles, a key step in the formation of compounds similar to the target compound. This research offers methods for efficient synthesis, which is critical for pharmaceutical and chemical applications (Kromann et al., 2001).

Spiro Heterocyclization

  • A study on spiro heterocyclization of pyrrolediones with aminoindenones, including those with benzoyl and methoxyphenyl groups, showcases a method for creating complex molecular architectures. This can lead to new drug candidates or materials with unique properties (Antonov et al., 2019).

Drug Design and Docking Studies

  • Research into aroyl-pyrrole-hydroxy-amides, structurally related to the target compound, focused on designing novel inhibitors for histone deacetylase. Such studies are crucial for drug discovery, particularly in cancer and neurodegenerative diseases (Ragno et al., 2004).

Aldose Reductase Inhibitory Activity

  • Investigations into the structure-activity relationship of pyrrole derivatives, including methoxy and benzoyl groups, have revealed potential applications in diabetes management, particularly in inhibiting aldose reductase, a key enzyme in diabetic complications (Chatzopoulou et al., 2011).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-4-13-32-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(31-3)10-6-16)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPDNQZYJSGUOA-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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